

Calphostin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *calphostin C*

Cat. No.: *B8748586*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Calphostin C**. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in protein kinase C (PKC) inhibition.

Chemical Structure and Properties

Calphostin C is a naturally occurring polycyclic aromatic compound isolated from the fungus *Cladosporium cladosporioides*.^[1] Its unique structure is central to its potent and specific biological activity.

Chemical Name: (1R)-2-[12-[(2R)-2-(Benzoyloxy)propyl]-3,10-dihydro-4,9-dihydroxy-2,6,7,11-tetramethoxy-3,10-dioxo-1-perylenyl]-1-methylethylcarbonic acid 4-hydroxyphenyl ester^[2]

Alternative Names: UCN-1028C, PKF 115-584^[2]

Chemical Structure:



[Click to download full resolution via product page](#)

Caption: 2D structure of **Calphostin C**.

Physicochemical Properties

A summary of the key physicochemical properties of **Calphostin C** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄₄ H ₃₈ O ₁₄	[3]
Molecular Weight	790.8 g/mol	[3]
CAS Number	121263-19-2	[3]
Appearance	Light brown lyophilized solid	[4]
Solubility	Soluble in DMSO, Ethanol, Methanol	[5]
Storage Temperature	-20°C	[3]

Biological Properties

Calphostin C is a potent and highly selective inhibitor of Protein Kinase C (PKC).[1][6] Its inhibitory activity is notably light-dependent.

Property	Value	Reference
Target	Protein Kinase C (PKC)	[1]
IC ₅₀ (PKC)	50 nM	[2][6]
Selectivity	>1000-fold selective over PKA and tyrosine-specific protein kinase	[1][2]
Mechanism of Action	Targets the regulatory domain of PKC	[1][2]

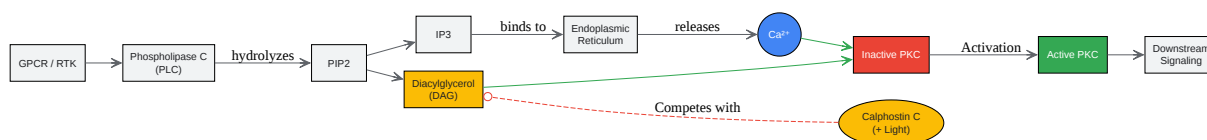
Mechanism of Action and Signaling Pathways

Calphostin C exerts its inhibitory effect on Protein Kinase C (PKC) through a unique, light-dependent mechanism. It targets the regulatory domain of PKC, specifically competing with diacylglycerol (DAG) and phorbol esters for their binding site.[1][4] This interaction prevents the activation of PKC, thereby blocking its downstream signaling cascades. The inhibitory action of **Calphostin C** is irreversible upon photo-oxidation.[7]

The activation of **Calphostin C** by light is a critical aspect of its function, making it a valuable tool for spatio-temporal control of PKC inhibition in research settings.

Signaling Pathway Inhibition

The following diagram illustrates the inhibition of the PKC signaling pathway by **Calphostin C**.



[Click to download full resolution via product page](#)

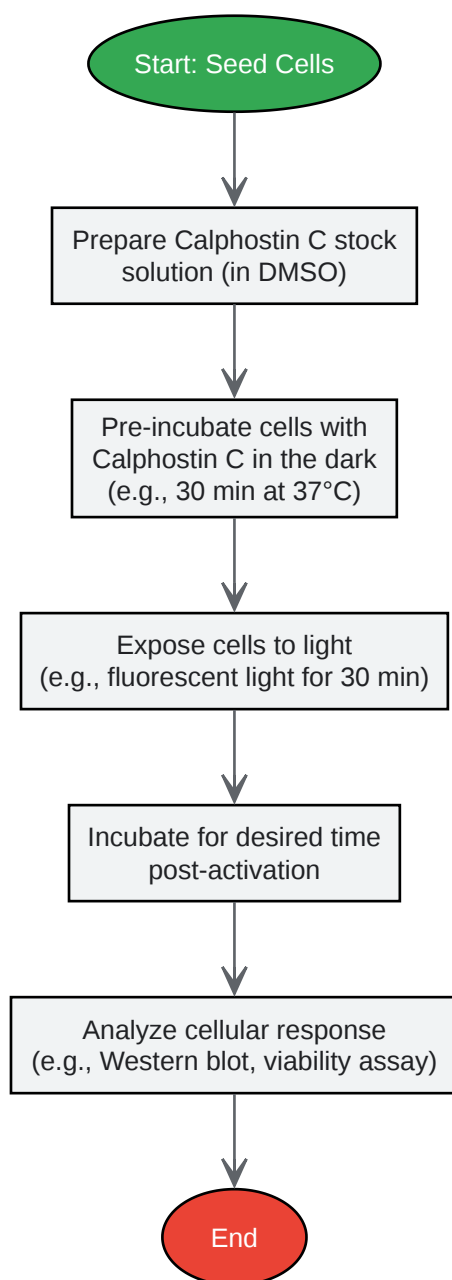
Caption: Inhibition of the PKC signaling pathway by **Calphostin C**.

Beyond its primary role as a PKC inhibitor, **Calphostin C** has been reported to have other biological effects, including the induction of apoptosis and endoplasmic reticulum (ER) stress in cancer cells.[7] It has also been shown to antagonize the Tcf/ β -catenin complex.[2]

Experimental Protocols

General Workflow for Using Calphostin C in Cell Culture

The following diagram outlines a typical experimental workflow for studying the effects of **Calphostin C** on cultured cells.



[Click to download full resolution via product page](#)

Caption: A general experimental workflow for using **Calphostin C**.

Detailed Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of **Calphostin C** on PKC activity in vitro. This is a representative protocol and may require optimization for

specific experimental conditions.

Materials:

- Purified Protein Kinase C (PKC) enzyme
- PKC substrate (e.g., a specific peptide or histone H1)
- **Calphostin C**
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)
- Lipid activator (e.g., phosphatidylserine and diacylglycerol)
- [γ -³²P]ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and vials
- Fluorescent light source

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Calphostin C** in DMSO.
 - Prepare serial dilutions of **Calphostin C** in the assay buffer.
 - Prepare the reaction mixture containing the assay buffer, lipid activator, and PKC substrate.
 - Prepare the ATP solution containing [γ -³²P]ATP.
- Assay Setup:

- In separate microcentrifuge tubes, add the reaction mixture.
- Add the desired concentration of **Calphostin C** or vehicle (DMSO) to the respective tubes.
- Add the purified PKC enzyme to all tubes.
- Pre-incubate the mixture in the dark for 10 minutes at 30°C.
- Photoactivation:
 - Expose the tubes to a fluorescent light source for a defined period (e.g., 15-30 minutes) at a fixed distance. A control set of tubes should be kept in the dark.
- Initiation of Kinase Reaction:
 - Start the kinase reaction by adding the [γ -³²P]ATP solution to each tube.
 - Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
- Termination of Reaction and Detection:
 - Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP.
 - Transfer the washed papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of PKC inhibition for each concentration of **Calphostin C** by comparing the radioactivity of the **Calphostin C**-treated samples to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of **Calphostin C** to determine the IC₅₀ value.

Conclusion

Calphostin C is a powerful and specific tool for the study of Protein Kinase C signaling. Its light-dependent mechanism of action offers unique advantages for researchers seeking to control PKC inhibition with high temporal and spatial resolution. This guide provides essential information for the effective use of **Calphostin C** in a research setting. As with any potent biological inhibitor, careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Killing of Cancer Cells by the Photoactivatable Protein Kinase C Inhibitor, Calphostin C, Involves Induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deletion analysis of protein kinase C inactivation by calphostin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calphostin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8748586#calphostin-c-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com